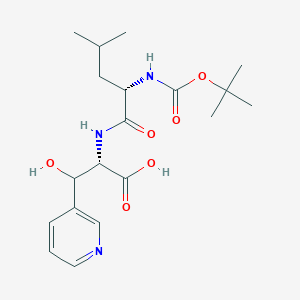
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine typically involves the protection of the amino group of L-leucine with a Boc group. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected L-leucine is then coupled with 3-pyridin-3-yl-L-serine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol . The compound can also participate in peptide bond formation, where the Boc group protects the amino group during the coupling reaction .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Coupling: EDCI and HOBt in an organic solvent like DMF (dimethylformamide).
Major Products
The major product of deprotection is the free amino acid, L-leucyl-3-pyridin-3-yl-L-serine . During peptide synthesis, the major product is the desired peptide chain with the Boc group removed .
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study protein interactions and functions by incorporating it into synthetic peptides . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is used in the large-scale production of peptides for research and pharmaceutical applications .
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine involves the protection of the amino group with the Boc group. This prevents unwanted side reactions during peptide synthesis . The Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved are primarily related to peptide bond formation and deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- N-(tert-Butoxycarbonyl)prolinal
- N-(tert-Butoxycarbonyl)amino acids
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is unique due to its specific combination of L-leucine and 3-pyridin-3-yl-L-serine, which provides distinct properties for peptide synthesis and biological studies . Its Boc-protected amino group ensures stability during synthesis and allows for selective deprotection .
Propriétés
Numéro CAS |
659747-29-2 |
|---|---|
Formule moléculaire |
C19H29N3O6 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C19H29N3O6/c1-11(2)9-13(21-18(27)28-19(3,4)5)16(24)22-14(17(25)26)15(23)12-7-6-8-20-10-12/h6-8,10-11,13-15,23H,9H2,1-5H3,(H,21,27)(H,22,24)(H,25,26)/t13-,14-,15?/m0/s1 |
Clé InChI |
MNMIBKVUOCJEBY-ZYOSVBKOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


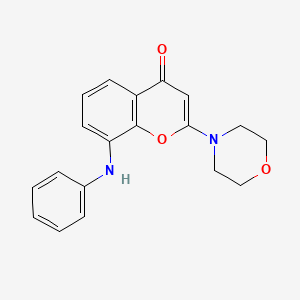
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
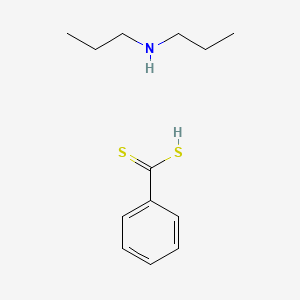
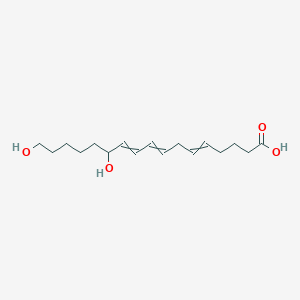
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

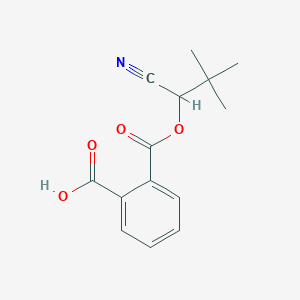
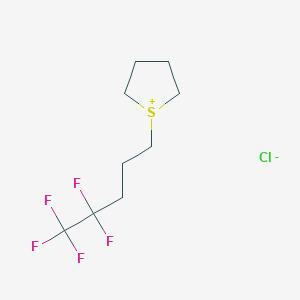
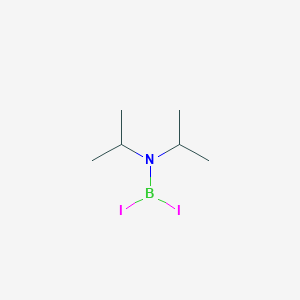

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
